molecular formula C14H17Cl3O3 B15177509 Pentyl 2-(2,4,5-trichlorophenoxy)propionate CAS No. 84162-64-1

Pentyl 2-(2,4,5-trichlorophenoxy)propionate

Cat. No.: B15177509
CAS No.: 84162-64-1
M. Wt: 339.6 g/mol
InChI Key: SZBKTVIRGPPGAJ-UHFFFAOYSA-N
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Description

Pentyl 2-(2,4,5-trichlorophenoxy)propionate is an organic compound with the molecular formula C14H17Cl3O3. It is a derivative of phenoxypropionic acid and is known for its applications in various fields, including agriculture and scientific research. This compound is characterized by the presence of a pentyl ester group attached to a 2-(2,4,5-trichlorophenoxy)propionic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 2-(2,4,5-trichlorophenoxy)propionate typically involves the esterification of 2-(2,4,5-trichlorophenoxy)propionic acid with pentanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

2-(2,4,5-trichlorophenoxy)propionic acid+pentanolH2SO4Pentyl 2-(2,4,5-trichlorophenoxy)propionate+H2O\text{2-(2,4,5-trichlorophenoxy)propionic acid} + \text{pentanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 2-(2,4,5-trichlorophenoxy)propionic acid+pentanolH2​SO4​​Pentyl 2-(2,4,5-trichlorophenoxy)propionate+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentyl 2-(2,4,5-trichlorophenoxy)propionate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 2-(2,4,5-trichlorophenoxy)propionic acid and pentanol.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.

    Substitution: The chlorine atoms on the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: 2-(2,4,5-trichlorophenoxy)propionic acid and pentanol.

    Oxidation: Various carboxylic acids or oxidized derivatives.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Pentyl 2-(2,4,5-trichlorophenoxy)propionate has several applications in scientific research, including:

    Agriculture: It is used as a herbicide to control broadleaf weeds in various crops.

    Chemistry: It serves as a precursor for the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its effects on plant growth and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.

Mechanism of Action

The mechanism of action of Pentyl 2-(2,4,5-trichlorophenoxy)propionate involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones, such as auxins, leading to uncontrolled growth and eventual death of the plant. The compound binds to auxin receptors, triggering a cascade of events that disrupt normal cellular processes and growth patterns.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with a similar mode of action.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound with similar herbicidal properties.

    MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with similar applications.

Uniqueness

Pentyl 2-(2,4,5-trichlorophenoxy)propionate is unique due to its specific ester structure, which can influence its solubility, stability, and overall effectiveness as a herbicide. The presence of the pentyl group can also affect its interaction with biological targets and its environmental persistence.

Properties

CAS No.

84162-64-1

Molecular Formula

C14H17Cl3O3

Molecular Weight

339.6 g/mol

IUPAC Name

pentyl 2-(2,4,5-trichlorophenoxy)propanoate

InChI

InChI=1S/C14H17Cl3O3/c1-3-4-5-6-19-14(18)9(2)20-13-8-11(16)10(15)7-12(13)17/h7-9H,3-6H2,1-2H3

InChI Key

SZBKTVIRGPPGAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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